N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-22-17(15-9-5-6-10-16(15)19)13-20-18(21)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,21)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPJCFBQYQTCMA-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide typically involves the reaction of 2-chlorobenzylamine with cinnamoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide. The compound has been shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress.
- Mechanism of Action : The compound enhances the expression of antioxidant genes such as glutamate-cysteine ligase catalytic subunit (GCLC) and heme oxygenase-1 (HO-1) through Nrf2 activation. This leads to increased production of endogenous antioxidants like glutathione, providing cytoprotection against oxidative damage .
- Case Study : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in HepG2 cells subjected to oxidative stress, indicating its potential use in antioxidative therapies .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy against various pathogens.
- Evaluation Methods : The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, including clinical strains of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibitory effects on biofilm formation and bacterial growth .
- Findings : In a comparative study, the compound displayed potent antimicrobial activity with minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various experimental setups.
- Cell Line Studies : Research indicates that the compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial membrane potential disruption. This suggests that it can effectively inhibit tumor growth .
- Dose-Dependent Effects : In vitro studies showed that the compound exhibited a dose-dependent reduction in cell viability across different cancer cell lines, highlighting its potential as an anticancer agent .
Synthesis and Structural Variations
The synthesis of this compound involves several chemical transformations that allow for structural variations aimed at enhancing biological activity.
- Synthetic Pathways : Efficient methods for synthesizing cinnamamide derivatives have been developed, facilitating the exploration of various substituents that can modulate biological activity .
- Structure-Activity Relationship (SAR) : Studies on related cinnamamide derivatives have shown that modifications in the phenyl ring significantly affect their biological properties, including antioxidant and anticancer activities .
Data Summary
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Substituent Variations
- N-(2-Chlorophenyl)cinnamamide (CAS 73108-79-9) : Lacks the methoxyethyl group, featuring a direct 2-chlorophenyl-cinnamamide linkage. This simpler structure results in reduced molecular weight (257.71 g/mol vs. ~301.8 g/mol for the target compound) and altered lipophilicity .
- N-(3-Methoxyphenyl)cinnamamide : Methoxy substitution on the phenyl ring instead of the ethyl chain. This positional difference may enhance electron-donating effects on the aromatic system, affecting receptor binding .
- 3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide : Contains additional hydroxyl groups on both aromatic rings, increasing polarity and hydrogen-bonding capacity. This compound demonstrated potent anti-inflammatory activity (IC50 <17.21 µM), suggesting hydroxyl groups may enhance bioactivity .
Backbone Modifications
- N-(2-Hydroxy-2-(4-Methoxyphenyl)ethyl)cinnamamide : Replaces the methoxy group with a hydroxyl group on the ethyl chain. This substitution likely improves aqueous solubility but may reduce metabolic stability compared to the methoxy analog .
- N-(2-(tert-Butylamino)-1-(4-Chlorophenyl)-2-Oxoethyl)-N-(4-Methoxyphenyl)cinnamamide: Incorporates a tert-butylamino and ketone group, increasing steric bulk and complexity. Synthesized via a multicomponent reaction with 83% yield, this compound highlights divergent synthetic strategies .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
- Substituent Position Matters : Methoxy groups on the ethyl chain (target compound) vs. phenyl ring (N-(3-methoxyphenyl)cinnamamide) lead to distinct electronic and steric profiles, influencing receptor interactions.
- Synthetic Flexibility : Multicomponent reactions enable efficient synthesis of complex analogs, though traditional coupling methods remain relevant for simpler derivatives .
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antioxidative, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound this compound can be described structurally as a derivative of cinnamic acid, characterized by the presence of a methoxyethyl group and a chlorophenyl moiety. This structural configuration is believed to influence its biological activity significantly.
Antioxidant Activity
Recent studies have demonstrated that cinnamamide derivatives can act as potent activators of the Nrf2/ARE pathway, which plays a crucial role in cellular antioxidant responses. For instance, in a study involving various substituted N-phenyl cinnamamide derivatives, one compound (designated 1g ) showed significant luciferase activity in HepG2 cells, indicating its potential as an Nrf2/ARE activator. This compound enhanced the expression of key antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1, leading to increased glutathione synthesis and reduced oxidative stress in cells exposed to reactive oxygen species (ROS) .
Table 1: Antioxidant Activity of Cinnamamide Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1g | 10 | Nrf2/ARE activation |
| 4 | 15 | Glutathione synthesis |
| 6 | 12 | ROS scavenging |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Cinnamamide derivatives have shown promising results against different cancer cell lines. For example, a related study reported that certain cinnamamide derivatives exhibited cytotoxic effects on HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The compounds were found to induce apoptosis through mechanisms involving the intrinsic pathway, characterized by alterations in mitochondrial membrane potential and upregulation of pro-apoptotic proteins .
Table 2: Cytotoxicity of Cinnamamide Derivatives Against HepG2 Cells
| Compound | IC50 (µM) | Apoptotic Mechanism |
|---|---|---|
| 6 | 4.23 | G1 phase arrest, p53 activation |
| 1g | 10 | ROS-mediated apoptosis |
| 4 | 5.59 | Bcl-2 downregulation |
Antimicrobial Activity
In addition to its antioxidant and anticancer properties, this compound has been evaluated for antimicrobial efficacy. Studies indicate that cinnamic acid derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes and inhibition of biofilm formation .
Table 3: Antimicrobial Efficacy of Cinnamamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | MRSA | 32 µg/mL |
| B | Escherichia coli | 64 µg/mL |
| C | Candida albicans | 16 µg/mL |
Case Studies
Several case studies highlight the therapeutic potential of cinnamamide derivatives:
- Oxidative Stress Protection : A study indicated that compound 1g significantly reduced oxidative stress markers in HepG2 cells exposed to tert-butyl hydroperoxide, showcasing its protective effects against oxidative damage .
- Cancer Treatment : In vitro experiments demonstrated that the synthesized cinnamamide derivatives could effectively induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Applications : Research has shown that these compounds can inhibit biofilm formation in clinical strains of bacteria, suggesting their potential use as therapeutic agents against resistant bacterial infections .
Q & A
Q. How should contradictions in biological activity data across studies be addressed?
- Methodological Answer : Variability often arises from differences in assay conditions (e.g., cell passage number, serum concentration). Standardization via guidelines like the Minimum Information about a Bioactive Entity (MIABE) ensures reproducibility. Meta-analyses of structurally related compounds (e.g., dimethenamid analogs) can identify trends in structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
